C217H360N68O60S10
Description
Properties
CAS No. |
145017-83-0 |
|---|---|
Molecular Formula |
C217H360N68O60S10 |
Molecular Weight |
5202 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(1R,1aS,4S,7R,10S,13S,16S,22S,25S,28R,31S,34R,39R,42S,48S,57S,60S,63R,66S,72S,75S,78S,81S,84S,87R,92R,95S)-87-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-60,78-bis(4-aminobutyl)-25-(2-amino-2-oxoethyl)-4,13,84-tris[(2S)-butan-2-yl]-1a,66,95-tris(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-75-(carboxymethyl)-22,48-bis[(1R)-1-hydroxyethyl]-10-(hydroxymethyl)-72-[(4-hydroxyphenyl)methyl]-57-(1H-indol-3-ylmethyl)-81-methyl-16-(2-methylsulfanylethyl)-2,2a,5,5a,8,11,12a,14,17,20,23,26,29,32,41,47,50,53,56,59,62,65,68,71,74,77,80,83,86,93,96,99-dotriacontaoxo-8a,9a,14a,15a,36,37,89,90-octathia-a,3,3a,6,6a,9,11a,12,15,18,21,24,27,30,33,40,46,49,52,55,58,61,64,67,70,73,76,79,82,85,94,97-dotriacontazapentacyclo[61.43.4.47,28.239,92.042,46]hexadecahectane-34-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C217H360N68O60S10/c1-21-111(11)168-206(337)247-115(15)174(305)254-128(48-28-34-70-219)185(316)268-144(89-167(303)304)193(324)266-141(86-119-59-61-121(289)62-60-119)181(312)246-94-159(293)250-127(55-41-77-236-216(230)231)183(314)271-147-101-349-348-100-146-202(333)283-171(114(14)24-4)209(340)277-152-106-354-350-102-148(274-192(323)143(88-156(225)290)269-210(341)172(117(17)287)278-164(298)98-244-179(310)135(67-81-346-19)262-207(338)170(113(13)23-3)281-195(326)145(99-286)270-200(152)331)198(329)260-134(64-66-166(301)302)189(320)272-150(199(330)264-137(52-32-38-74-223)211(342)284-79-43-57-154(284)204(335)261-132(56-42-78-237-217(232)233)187(318)265-140(85-110(9)10)194(325)280-169(112(12)22-2)208(339)263-136(68-82-347-20)190(321)259-133(63-65-165(299)300)178(309)243-95-160(294)251-138(83-108(5)6)180(311)245-96-161(295)252-139(84-109(7)8)191(322)248-116(16)213(344)345)104-352-353-105-151(276-205(336)155-58-44-80-285(155)212(343)173(118(18)288)279-163(297)92-239-157(291)91-240-182(313)142(87-120-90-238-124-47-26-25-45-122(120)124)267-186(317)130(258-197(147)328)50-30-36-72-221)201(332)275-149(196(327)256-126(54-40-76-235-215(228)229)177(308)242-93-158(292)249-125(53-39-75-234-214(226)227)176(307)241-97-162(296)253-146)103-351-355-107-153(203(334)282-168)273-188(319)131(51-31-37-73-222)257-184(315)129(49-29-35-71-220)255-175(306)123(224)46-27-33-69-218/h25-26,45,47,59-62,90,108-118,123,125-155,168-173,238,286-289H,21-24,27-44,46,48-58,63-89,91-107,218-224H2,1-20H3,(H2,225,290)(H,239,291)(H,240,313)(H,241,307)(H,242,308)(H,243,309)(H,244,310)(H,245,311)(H,246,312)(H,247,337)(H,248,322)(H,249,292)(H,250,293)(H,251,294)(H,252,295)(H,253,296)(H,254,305)(H,255,306)(H,256,327)(H,257,315)(H,258,328)(H,259,321)(H,260,329)(H,261,335)(H,262,338)(H,263,339)(H,264,330)(H,265,318)(H,266,324)(H,267,317)(H,268,316)(H,269,341)(H,270,331)(H,271,314)(H,272,320)(H,273,319)(H,274,323)(H,275,332)(H,276,336)(H,277,340)(H,278,298)(H,279,297)(H,280,325)(H,281,326)(H,282,334)(H,283,333)(H,299,300)(H,301,302)(H,303,304)(H,344,345)(H4,226,227,234)(H4,228,229,235)(H4,230,231,236)(H4,232,233,237)/t111-,112-,113-,114-,115-,116-,117+,118+,123-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,168-,169-,170-,171-,172-,173-/m0/s1 |
InChI Key |
NVVFOMZVLALQKT-JYRRICCISA-N |
SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC4=O)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N5CCCC5C(=O)N3)C(C)O)CC6=CNC7=CC=CC=C76)CCCCN)CCCNC(=N)N)CC8=CC=C(C=C8)O)CC(=O)O)CCCCN)C)C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)NC(CCCCN)C(=O)N9CCCC9C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)CCC(=O)O)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)C(C)CC)CCSC)C(C)O)CC(=O)N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)CNC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC4=O)CCCNC(=N)N)CCCNC(=N)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N3)[C@@H](C)O)CC6=CNC7=CC=CC=C76)CCCCN)CCCNC(=N)N)CC8=CC=C(C=C8)O)CC(=O)O)CCCCN)C)[C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCCCN)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)CCC(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)[C@@H](C)CC)CCSC)[C@@H](C)O)CC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC4=O)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N5CCCC5C(=O)N3)C(C)O)CC6=CNC7=CC=CC=C76)CCCCN)CCCNC(=N)N)CC8=CC=C(C=C8)O)CC(=O)O)CCCCN)C)C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)NC(CCCCN)C(=O)N9CCCC9C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)CCC(=O)O)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)C(C)CC)CCSC)C(C)O)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is added in a specific order, with deprotection steps in between to remove protecting groups and allow for the next amino acid to be added.
Industrial Production Methods
In an industrial setting, the production of this peptide would involve automated peptide synthesizers, which can efficiently carry out the SPPS process. These machines are capable of handling large-scale peptide synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, leading to the formation of a more stable structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to ensure selective reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from cysteine residues.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
This peptide has various applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a therapeutic agent itself.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The peptide exerts its effects through interactions with specific molecular targets, such as proteins or receptors. The presence of multiple lysine and cysteine residues allows for strong binding interactions, which can modulate the activity of target molecules. The formation of disulfide bonds can also stabilize the peptide’s structure, enhancing its biological activity.
Comparison with Similar Compounds
Discovery and Source
ω-Agatoxin IVA is a 48-amino acid peptide toxin originally isolated from the venom of the Australian funnel-web spider Hadronyche versuta (also reported from Agelenopsis aperta) . It was first characterized in the early 1990s for its potent inhibition of voltage-dependent calcium channels .
Structural Features
- Molecular Formula : C₂₁₇H₃₆₀N₆₈O₆₀S₁₀
- Molecular Weight : Reported values vary between 5,202.25 Da and 5,273.02 Da due to differences in isotopic composition or measurement methods .
- Sequence :
Lys-Lys-Lys-Cys-Ile-Ala-Lys-Asp-Tyr-Gly-Arg-Cys-Lys-Trp-Gly-Gly-Thr-Pro-Cys-Cys-Arg-Gly-Arg-Gly-Cys-Ile-Cys-Ser-Ile-Met-Gly-Thr-Asn-Cys-Glu-Cys-Lys-Pro-Arg-Leu-Ile-Met-Glu-Gly-Leu-Gly-Leu-Ala - Disulfide Bonds : Four pairs (Cys4-Cys20, Cys12-Cys25, Cys19-Cys36, Cys27-Cys34) stabilize its tertiary structure, critical for target specificity .
Mechanism of Action
ω-Agatoxin IVA selectively blocks P/Q-type (Cav2.1) calcium channels with an IC₅₀ < 1–3 nM, making it a key tool for studying neurotransmitter release and neuronal excitability . At micromolar concentrations, it also weakly inhibits N-type channels .
Comparison with Similar Calcium Channel-Targeting Toxins
Table 1: Key Comparative Data
Structural and Functional Differences
Target Specificity: ω-Agatoxin IVA shows >1,000-fold selectivity for P/Q-type over N-type channels, unlike ω-Grammotoxin SIA, which inhibits both . ω-Conotoxin MVIIA (Ziconotide) exclusively targets N-type channels, enabling its use in pain management .
Potency: ω-Agatoxin IVA’s sub-nanomolar affinity for P/Q-type channels surpasses other spider toxins (e.g., ω-Atracotoxin from Atrax robustus), which often have IC₅₀ values >10 nM .
Structural Complexity: The four disulfide bonds in ω-Agatoxin IVA confer exceptional stability compared to three-bonded conotoxins, enhancing its utility in in vivo studies .
Research Implications and Limitations
Biological Activity
The compound C217H360N68O60S10, also known by its CAS number 145017-83-0, is a synthetic peptide composed of a complex arrangement of amino acids, including a high proportion of lysine and cysteine residues. This unique structure contributes to its biological activity, particularly in protein-protein interactions and cellular signaling pathways.
| Property | Value |
|---|---|
| Molecular Formula | This compound |
| Molecular Weight | 5202 g/mol |
| CAS Number | 145017-83-0 |
The biological activity of this compound is primarily attributed to its ability to form disulfide bonds through the oxidation of cysteine residues. This structural modification not only enhances the stability of the peptide but also facilitates strong binding interactions with various molecular targets, including proteins and receptors. The presence of multiple lysine residues further augments its binding capacity, making it effective in modulating the activity of target molecules in cellular environments.
Protein-Protein Interactions
Research has indicated that this compound plays a significant role in mediating protein-protein interactions. These interactions are crucial for various cellular processes, including signal transduction and metabolic regulation. The peptide's ability to stabilize protein complexes through disulfide bond formation has been highlighted as a key factor in its biological efficacy.
Therapeutic Applications
This compound is being explored for several therapeutic applications, including:
- Drug Delivery Systems : Its structural properties allow it to encapsulate therapeutic agents, enhancing their delivery and efficacy.
- Therapeutic Agent : The compound shows potential as a therapeutic agent itself due to its ability to modulate biological pathways effectively.
Study 1: Cellular Signaling Modulation
In a study investigating the effects of this compound on cellular signaling pathways, researchers observed that the peptide significantly influenced the activation of key signaling molecules involved in cell proliferation and apoptosis. The study utilized various cell lines to demonstrate the compound's ability to enhance or inhibit specific signaling cascades depending on the concentration used.
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of this compound. The peptide was tested against several bacterial strains, revealing potent antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This suggests that this compound may be a promising candidate for developing new antimicrobial therapies, particularly against resistant strains.
Comparative Analysis with Similar Compounds
This compound exhibits unique characteristics when compared to other peptides with similar structures. Its high cysteine content allows for more extensive disulfide bond formation, which is not as prevalent in other peptides. This feature not only enhances its stability but also increases its biological activity through more effective interactions with target proteins.
| Compound | Unique Features |
|---|---|
| This compound | High cysteine content; strong protein-binding capabilities |
| Similar Peptide A | Lower cysteine content; less stability |
| Similar Peptide B | Different amino acid sequence; reduced biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
